molecular formula C7H7N5O B582860 (2-Aminopteridin-6-YL)methanol CAS No. 142645-42-9

(2-Aminopteridin-6-YL)methanol

Cat. No.: B582860
CAS No.: 142645-42-9
M. Wt: 177.167
InChI Key: MNEHYROFGNGREL-UHFFFAOYSA-N
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Description

(2-Aminopteridin-6-YL)methanol is a chemical compound with the molecular formula C7H7N5O It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopteridin-6-YL)methanol typically involves the reaction of pteridine derivatives with appropriate reagents. One common method includes the reduction of (2,4-diaminopteridin-6-yl)methanol hydrochloride using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pteridine derivatives. The process often includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminopteridin-6-YL)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield different pteridine-based compounds.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, which can be further utilized in medicinal chemistry and biochemical research .

Scientific Research Applications

(2-Aminopteridin-6-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminopteridin-6-YL)methanol involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of enzymes involved in pteridine metabolism, affecting various biochemical pathways. The molecular targets include enzymes like dihydrofolate reductase and pteridine reductase, which play crucial roles in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Diaminopteridin-6-yl)methanol: A closely related compound with similar chemical properties but different biological activity.

    Methotrexate: A well-known pteridine derivative used as a chemotherapeutic agent.

    Folic Acid: Another pteridine-based compound essential for DNA synthesis and repair.

Uniqueness

(2-Aminopteridin-6-YL)methanol is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-aminopteridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-7-10-2-5-6(12-7)9-1-4(3-13)11-5/h1-2,13H,3H2,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEHYROFGNGREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C=NC(=NC2=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668045
Record name (2-Aminopteridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142645-42-9
Record name (2-Aminopteridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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